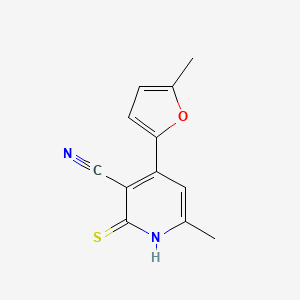

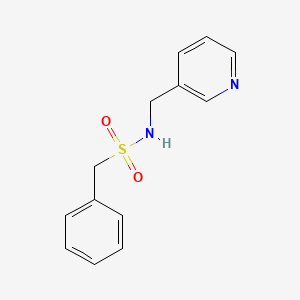

![molecular formula C12H15NO5S B5649372 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)

4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazolidinones, including derivatives similar to 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one, involves several steps, often starting from basic building blocks like amino alcohols or aldehydes. Techniques such as reductive elimination, condensation with aldehydes, and cyclization reactions are commonly employed. In particular, the synthesis of oxazolidinone derivatives has been demonstrated through processes such as the zinc-silver-mediated reductive elimination and the use of bicyclic guanidine as an efficient catalyst for the intramolecular cyclization of glycidyl carbamate derivatives (Thomasberger, Engel, & Feige, 1999); (Yoshida & Endo, 2021).

Molecular Structure Analysis

Oxazolidinones typically exhibit a 5-membered ring structure containing oxygen and nitrogen atoms, which can significantly influence their chemical behavior. Structural studies, including X-ray crystallography, have provided detailed insights into the molecular configurations and stereochemistry of oxazolidinones, revealing the influence of substituents on the ring conformation and overall molecular geometry (García-Merinos et al., 2014).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, serving as versatile intermediates in organic synthesis. They are involved in reactions such as allylation, where N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones react with allyltrimethylsilane under certain conditions to produce homoallylamines. These reactions showcase the oxazolidinones' ability to engage in stereoselective transformations, making them valuable in the synthesis of complex organic molecules (Marcantoni, Mecozzi, & Petrini, 2002).

Propiedades

IUPAC Name |

3-[2-(benzenesulfonyl)ethyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-8-10-9-18-12(15)13(10)6-7-19(16,17)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJWMCVDHREYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CCS(=O)(=O)C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

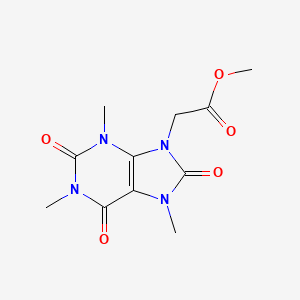

![(3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5649295.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenyl]propanamide](/img/structure/B5649314.png)

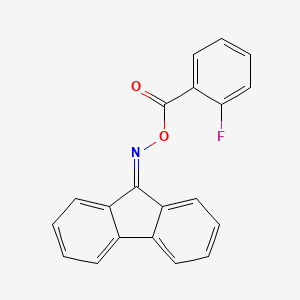

![3-{1-[(3-fluoro-4-hydroxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5649320.png)

![5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)

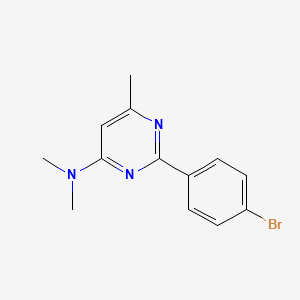

![4-[5-(4-nitrophenyl)-2-pyrimidinyl]morpholine](/img/structure/B5649367.png)

![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)

![4-[(1E)-3,3-dimethylbut-1-en-1-yl]-N,N-dimethylbenzamide](/img/structure/B5649392.png)

![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)